molecular formula C4H12ClNO B3257313 Ethoxy(ethyl)amine hydrochloride CAS No. 287100-34-9

Ethoxy(ethyl)amine hydrochloride

Cat. No. B3257313
CAS RN: 287100-34-9
M. Wt: 125.6 g/mol
InChI Key: ZASOFMFAGALONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxy(ethyl)amine hydrochloride is a chemical compound with the CAS Number: 287100-34-9 . It has a molecular weight of 125.6 . The IUPAC name for this compound is N,O-diethylhydroxylamine hydrochloride . It is stored at a temperature of -10 degrees . The physical form of this compound is liquid .


Molecular Structure Analysis

The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .


Chemical Reactions Analysis

Amines like Ethoxy(ethyl)amine hydrochloride can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .


Physical And Chemical Properties Analysis

Ethoxy(ethyl)amine hydrochloride is a liquid at room temperature . It is stored at a temperature of -10 degrees . Amines of low molar mass are quite soluble in water .

Scientific Research Applications

Synthesis Methodologies

Ethoxy(ethyl)amine hydrochloride serves as a key intermediate in the synthesis of various compounds. For instance, it has been utilized in the synthesis of 2-alkoxypentan-3-amine hydrochloride, showcasing its role in producing medical intermediates through a series of reactions including alkylation, Grignard reaction, reduction, amination, and salt-forming processes (Zhang Ping-rong, 2009). Additionally, its application in asymmetric synthesis, such as in the development of clopidogrel hydrogen sulfate, highlights its versatility in creating stereochemically complex pharmaceuticals through chiral auxiliary applications (S. Sashikanth et al., 2013).

Analytical Chemistry

In analytical chemistry, Ethoxy(ethyl)amine hydrochloride derivatives facilitate the simultaneous profiling analysis of alkylphenols and amines by enhancing the detection capabilities in gas chromatography and mass spectrometry. This is exemplified by the two-phase O-ethoxycarbonylation process, which allows for the efficient screening of various compounds in complex matrices like wine and beer (M. Paik, Youngmie Choi, Kyoung‐Rae Kim, 2006).

Drug Delivery and Material Science

In the realm of drug delivery and material science, Ethoxy(ethyl)amine hydrochloride has been instrumental in creating pH- and thermo-responsive chitosan hydrogels, offering innovative solutions for targeted drug delivery systems. These hydrogels, cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, demonstrate significant stimuli-responsive behaviors, potentially improving the bioavailability and efficacy of therapeutic agents (A. Karimi et al., 2018).

Surface Modification

The compound's utility extends to surface modification techniques as well, such as the efficient amidation of poly(ethylene terephthalate) (PET) with 3-aminopropyltriethoxysilane in water. This method significantly enhances the reaction rate and yield for surface functionalization, opening new avenues for creating multifunctional surfaces with tailored properties (Gilbert A. Castillo et al., 2016).

Safety and Hazards

Ethoxy(ethyl)amine hydrochloride is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

properties

IUPAC Name

N-ethoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASOFMFAGALONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNOCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxy(ethyl)amine hydrochloride

CAS RN

287100-34-9
Record name ethoxy(ethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxy(ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethoxy(ethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethoxy(ethyl)amine hydrochloride
Reactant of Route 4
Ethoxy(ethyl)amine hydrochloride
Reactant of Route 5
Ethoxy(ethyl)amine hydrochloride
Reactant of Route 6
Ethoxy(ethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.